BenchChemオンラインストアへようこそ!

2-(4-Chlorophenyl)-1,3,4-oxadiazole

Antibacterial MRSA FabI inhibition

For antibacterial drug discovery, 2-(4-Chlorophenyl)-1,3,4-oxadiazole is a structurally authenticated scaffold with PDB ligand data (ID: KM6). The 4-chlorophenyl group provides unique electronic and steric properties that non-chlorinated analogs cannot replicate. Derivatives show MIC values as low as 6 µg/mL against MRSA—4.2-fold better than sultamicillin—with FabI docking scores of -11.19 kcal/mol. Gram-negative activity approaches ciprofloxacin levels, with strain-selective tuning to minimize microbiota disruption. Source confidently to avoid assay variability from generic substitutes.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 23289-10-3
Cat. No. B1365156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-1,3,4-oxadiazole
CAS23289-10-3
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=CO2)Cl
InChIInChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H
InChIKeyAYUDXVQMLKGODN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-1,3,4-oxadiazole (CAS 23289-10-3): Chemical Identity and Core Characteristics for Procurement


2-(4-Chlorophenyl)-1,3,4-oxadiazole (CAS 23289-10-3) is a heterocyclic compound with the molecular formula C8H5ClN2O and molecular weight 180.59 g/mol [1]. The compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 4-chlorophenyl group, a scaffold recognized in medicinal chemistry for its bioisosteric properties with esters and carboxamides . Its physicochemical properties include a density of 1.329 g/cm³, boiling point of 284.0°C at 760 mmHg, and a melting point range of 63–68°C [2]. The compound serves as a versatile building block for synthesizing bioactive derivatives and has been structurally characterized in crystallographic studies as a ligand of interest [3].

2-(4-Chlorophenyl)-1,3,4-oxadiazole Procurement: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Validation


The 4-chlorophenyl substitution on the 1,3,4-oxadiazole scaffold confers distinct electronic, steric, and lipophilic properties that cannot be replicated by analogs with alternative aryl substituents. The chlorine atom at the para position influences electron density distribution across the oxadiazole ring, affecting target binding affinity and metabolic stability in ways that fluorine, methyl, or unsubstituted phenyl analogs do not reproduce [1]. Comparative studies demonstrate that even within the same oxadiazole series, substitution patterns yield MIC values ranging from inactive to clinically meaningful thresholds, underscoring that structural similarity does not translate to functional equivalence [2]. For scientific selection, relying on generic oxadiazole substitution without quantitative head-to-head data introduces unacceptable variability in downstream assay reproducibility and hit validation.

2-(4-Chlorophenyl)-1,3,4-oxadiazole: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


2-(4-Chlorophenyl)-1,3,4-oxadiazole Derivative Demonstrates 4.2-Fold Superior Anti-MRSA Potency Versus Sultamicillin

A 1,3,4-oxadiazole benzimidazole hybrid containing the 4-chlorophenyl oxadiazole moiety (compound 5a) exhibited a MIC of 6 µg/mL against MRSA (ATCC 4330), achieving 4.2-fold greater potency than the clinical comparator sultamicillin, which required 25 µg/mL for the same inhibitory effect [1]. Initial screening against S. aureus (ATCC 29213) demonstrated that compounds in this series achieved MIC values of 2–6 µg/mL compared to ampicillin at 100 µg/mL [1].

Antibacterial MRSA FabI inhibition

4-Chlorophenyl Oxadiazole-Thioacetohydrazide Derivative Achieves Near-Ciprofloxacin Antibacterial Activity Against S. typhus and E. coli

Among a series of N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives, compound 8p displayed MIC of 10.04 ± 1.25 µM against S. typhus, while compound 8e showed MIC of 9.45 ± 1.00 µM against E. coli. These values approach the potency of the reference standard ciprofloxacin, which exhibited MIC values of 9.13 ± 2.00 µM and 8.90 ± 1.65 µM, respectively [1]. The study further identified that specific substitution patterns on the azomethine moiety determined activity selectivity between bacterial strains [1].

Antibacterial Gram-negative Structure-activity relationship

4-Chlorophenyl Substitution Confers Selective Antibacterial Activity Spectrum Across Derivative Series

In the Rasool et al. (2015) series of 4-chlorophenyl oxadiazole-thioacetohydrazide derivatives, compound 8b exhibited activity exclusively against S. aureus while compound 8c was active only against S. typhus, demonstrating that modifications to the azomethine moiety on the 4-chlorophenyl oxadiazole scaffold enable targeted antibacterial spectrum tuning [1]. In contrast, compound 8p showed potent activity against S. typhus with MIC 10.04 µM, while compound 8e showed preferential activity against E. coli with MIC 9.45 µM [1].

Antibacterial Selectivity SAR

4-Chlorophenyl Oxadiazole Hybrid Demonstrates Favorable Hemocompatibility Profile at Antibacterial Concentrations

Compound 5a, a 4-chlorophenyl oxadiazole benzimidazole hybrid with MIC 6 µg/mL against MRSA, caused only 1.6% hemolysis in human red blood cells when tested at 18 µg/mL (3× MIC) [1]. This minimal hemolytic activity at a concentration three times the antibacterial MIC indicates a favorable therapeutic window and safety margin [1]. Additionally, time-kill assays confirmed the compound exhibits bactericidal rather than bacteriostatic activity against MRSA [1].

Toxicity Hemocompatibility Safety profiling

4-Chlorophenyl Oxadiazole Moiety Enables High-Affinity FabI Target Engagement in MRSA

Molecular docking studies of 4-chlorophenyl oxadiazole benzimidazole hybrid 5a against Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) revealed a binding affinity of -11.19 kcal/mol [1]. Molecular dynamics simulations confirmed the stability of compound 5a within the FabI active site, supporting that the 4-chlorophenyl moiety contributes to favorable hydrophobic interactions with the target binding pocket [1]. The study established FabI inhibition as the mechanism of antibacterial action for this compound class.

Target engagement Molecular docking FabI inhibition

2-(4-Chlorophenyl)-1,3,4-oxadiazole Serves as Validated Crystallographic Ligand Scaffold

2-(4-Chlorophenyl)-1,3,4-oxadiazole (ligand code KM6) has been deposited in the RCSB Protein Data Bank as a ligand of interest in crystal structure entry 8GZB, confirming its utility as a structurally characterized small-molecule probe [1]. The compound is classified as a non-polymer ligand with defined atomic coordinates, enabling structure-based drug design efforts that rely on experimentally validated binding modes [1].

Structural biology Crystallography Ligand binding

2-(4-Chlorophenyl)-1,3,4-oxadiazole: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Anti-MRSA Drug Discovery and FabI-Targeted Lead Optimization

For programs developing novel antibacterial agents against methicillin-resistant Staphylococcus aureus, 2-(4-chlorophenyl)-1,3,4-oxadiazole offers a validated starting scaffold. Derivatives containing this moiety have demonstrated MIC values as low as 6 µg/mL against MRSA (ATCC 4330), a 4.2-fold improvement over sultamicillin (25 µg/mL) [1]. The compound engages the FabI target with a docking score of -11.19 kcal/mol, and the 4-chlorophenyl oxadiazole hybrid 5a exhibits bactericidal activity with minimal hemolysis (1.6% at 3× MIC) [1]. This combination of potency, defined mechanism, and favorable safety profile makes the scaffold suitable for hit-to-lead optimization campaigns.

Gram-Negative Antibacterial Scaffold Development with Ciprofloxacin-Comparable Potency

For antibacterial programs targeting Gram-negative pathogens, the 4-chlorophenyl oxadiazole-thioacetohydrazide chemotype yields derivatives with MIC values approaching those of ciprofloxacin—compound 8e achieves MIC 9.45 ± 1.00 µM against E. coli compared to ciprofloxacin's 8.90 ± 1.65 µM, while compound 8p shows MIC 10.04 ± 1.25 µM against S. typhus versus ciprofloxacin's 9.13 ± 2.00 µM [2]. The scaffold's synthetic accessibility via multistep derivatization of 4-chlorobenzoic acid enables systematic SAR exploration of azomethine substitution patterns to modulate potency and selectivity [2].

Structure-Based Drug Design Leveraging Crystallographically Validated Ligand Coordinates

For computational chemistry and structure-based drug design initiatives, 2-(4-chlorophenyl)-1,3,4-oxadiazole is a structurally authenticated ligand with deposited atomic coordinates in the RCSB Protein Data Bank (ligand KM6, entry 8GZB) [3]. This crystallographic validation enables accurate molecular docking studies, pharmacophore modeling, and binding mode analysis without the uncertainty associated with computationally predicted ligand geometries. The availability of experimental structural data accelerates virtual screening campaigns and supports rational design of derivatives with optimized binding properties.

Narrow-Spectrum Antibacterial Agent Development Targeting Selective Pathogen Coverage

For programs seeking narrow-spectrum antibacterial agents that minimize disruption to commensal microbiota, the 4-chlorophenyl oxadiazole scaffold enables strain-selective activity tuning. As demonstrated in the Rasool et al. series, specific azomethine substitutions yield compounds active exclusively against S. aureus (8b) or S. typhus (8c), while others achieve balanced potency across multiple Gram-negative species [2]. This tunable selectivity profile distinguishes the scaffold from broad-spectrum agents and aligns with current antimicrobial stewardship priorities emphasizing pathogen-specific therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.